3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
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Overview
Description
3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, an ethyl group, and an imidazo[1,2-a]pyridin-3-ylmethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions .
Next, the ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of an ethoxyphenyl halide with the imidazo[1,2-a]pyridine derivative in the presence of a base such as potassium carbonate .
Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or by using a phosgene-free method involving carbamoyl chloride . The reaction conditions typically require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions include phenol derivatives, amines, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine moiety is known to interact with GABA receptors, which could explain some of its neurological effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic drug that also contains an imidazo[1,2-a]pyridine core.
Olprinone: A cardiac stimulant with a similar heterocyclic structure.
Minodronic Acid: An anti-osteoporotic agent featuring an imidazo[1,2-a]pyridine scaffold.
Uniqueness
What sets 3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-22(14-15-13-20-18-11-7-8-12-23(15)18)19(24)21-16-9-5-6-10-17(16)25-4-2/h5-13H,3-4,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVZDZMESSHYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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